molecular formula C20H24N2O2 B10769912 Quinoline alkaloid

Quinoline alkaloid

Cat. No.: B10769912
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-FOEVPDMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline alkaloids are naturally occurring chemical compounds derived from quinoline, a heterocyclic aromatic organic compound. These alkaloids are found in various plants, microorganisms, and animals. They are known for their diverse biological activities, including antiseptic, convulsive, and antineoplastic effects . Some well-known quinoline alkaloids include quinine, quinidine, cinchonine, and cinchonidine, which are primarily found in the bark of the Cinchona tree .

Mechanism of Action

Quinoline alkaloids can be compared with other similar compounds like isoquinoline alkaloids and acridine alkaloids:

    Isoquinoline Alkaloids: These have a similar structure but differ in the position of the nitrogen atom in the ring.

    Acridine Alkaloids: These contain an additional benzene ring fused to the quinoline structure.

Uniqueness: Quinoline alkaloids are unique due to their diverse biological activities and their presence in both natural and synthetic forms. Their ability to act as scaffolds for drug development makes them invaluable in medicinal chemistry .

Comparison with Similar Compounds

Biological Activity

Quinoline alkaloids are a diverse group of naturally occurring compounds primarily derived from plants. They exhibit a wide range of biological activities, making them significant in pharmacology and therapeutic applications. This article provides a comprehensive overview of the biological activities associated with quinoline alkaloids, supported by data tables, case studies, and detailed research findings.

Overview of Quinoline Alkaloids

Quinoline alkaloids are characterized by their bicyclic structure, which includes a quinoline moiety. Prominent examples include quinine and camptothecin , both of which have historical significance in medicine. Quinine is well-known for its antimalarial properties, while camptothecin has been pivotal in cancer treatment due to its ability to inhibit DNA topoisomerase I.

Biological Activities

The biological activities of quinoline alkaloids can be categorized into several key areas:

  • Anticancer Activity : Camptothecin and its derivatives are extensively studied for their anticancer effects. They demonstrate efficacy against various cancer types, including lung, colon, and breast cancers, by inhibiting DNA replication through topoisomerase I inhibition .
  • Antimalarial Effects : Quinine remains a cornerstone in malaria treatment. Its mechanism involves the disruption of the parasite's ability to digest hemoglobin .
  • Antibacterial and Antifungal Properties : Many quinoline alkaloids exhibit significant antibacterial and antifungal activities, making them potential candidates for treating infections resistant to conventional antibiotics .
  • Anti-inflammatory Effects : Compounds like skimmianine have shown promise in reducing inflammation by modulating cytokine levels in inflammatory pathways .
  • Antinociceptive Activity : Research on quinoline alkaloids such as anhydroevoxine and choisyine has demonstrated their potential as analgesics, outperforming morphine in specific models .

Table 1: Biological Activities of Selected Quinoline Alkaloids

AlkaloidSourceBiological ActivityMechanism of Action
QuinineCinchona barkAntimalarialDisruption of hemoglobin digestion
CamptothecinCamptotheca acuminataAnticancerInhibition of DNA topoisomerase I
SkimmianineZanthoxylum speciesAnti-inflammatoryModulation of TNF-α and IL-6 levels
AnhydroevoxineChoisya ternataAntinociceptiveInvolvement of the opiate and nitric oxide systems
ChoisyineChoisya ternataAntinociceptiveCholinergic system involvement

Case Studies

  • Camptothecin Derivatives : A quantitative structure–activity relationship (QSAR) study evaluated 76 camptothecin derivatives, revealing that specific structural modifications significantly enhance anticancer activity. The study utilized both linear and nonlinear models to predict the potency of these compounds against various cancer cell lines .
  • Antinociceptive Effects : In a study examining the ethanol extract of Choisya ternata, both anhydroevoxine and choisyine were found to exhibit antinociceptive activity that was significantly higher than that of morphine at comparable doses. This suggests a potential alternative for pain management using natural products .
  • Anti-inflammatory Mechanisms : Research on skimmianine indicated its ability to lower pro-inflammatory cytokines (TNF-α and IL-6) in vitro, suggesting its role in modulating inflammatory responses .

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19-,20+/m0/s1

InChI Key

LOUPRKONTZGTKE-FOEVPDMQSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@@H]4C=C)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.